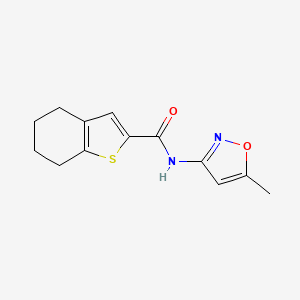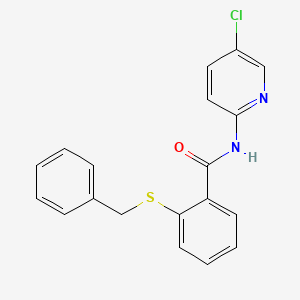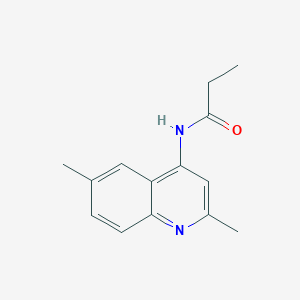![molecular formula C17H28N2O3 B5146306 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5146306.png)
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as TAK-659 and has been studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
The mechanism of action of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine involves the inhibition of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the development and progression of various diseases, including cancer and autoimmune disorders. By inhibiting BTK, TAK-659 can block the activation of B cells and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects. It can reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In addition, TAK-659 has been shown to have antitumor activity in various cancer cell lines, including diffuse large B-cell lymphoma and chronic lymphocytic leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine in lab experiments is its specificity for BTK. This compound has been shown to have a high affinity for BTK, which makes it a useful tool for studying the role of BTK in various diseases. However, one of the limitations of using TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the study of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine. One of the main areas of research is the development of more potent and selective BTK inhibitors. In addition, TAK-659 can be used in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the potential use of this compound in the treatment of autoimmune disorders and other diseases needs to be further explored in preclinical and clinical studies.
Synthesemethoden
The synthesis of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine involves the reaction of 4-ethoxyphenol with 2-chloroethyl ethylene glycol ether in the presence of a base, followed by the reaction with 4-methylpiperazine. This method was first reported in a patent by Takeda Pharmaceutical Company Limited in 2012.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine has been studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of these diseases. In addition, TAK-659 has been shown to have anti-inflammatory and immunomodulatory effects, which makes it a promising candidate for the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-3-21-16-4-6-17(7-5-16)22-15-14-20-13-12-19-10-8-18(2)9-11-19/h4-7H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAIBBFUZQASHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)
![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B5146242.png)
![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)

![N-(3-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146263.png)



![3-(4-chlorophenyl)-2-cyano-3-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}propanamide](/img/structure/B5146284.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B5146288.png)


![3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5146325.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5146329.png)